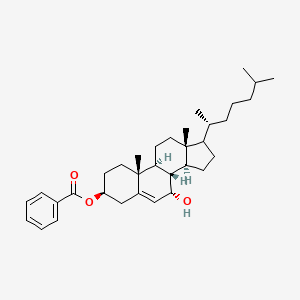

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate

Descripción general

Descripción

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is a derivative of cholesterol, a type of sterol that is an essential component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. This compound is characterized by the presence of a benzoate group attached to the 3-hydroxyl group of the cholesterol molecule, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate typically involves the esterification of (3beta,7alpha)-Cholest-5-ene-3,7-diol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and advanced purification techniques.

Análisis De Reacciones Químicas

Hydrolysis of the 3β-Benzoate Group

The 3β-benzoyloxy group can undergo alkaline or enzymatic hydrolysis to regenerate the free 3β-hydroxyl group, forming (3β,7α)-cholest-5-ene-3,7-diol. This reaction is critical for biological activation, as the free diol serves as a substrate for downstream enzymatic transformations .

| Reaction Conditions | Outcome |

|---|---|

| Alkaline hydrolysis (e.g., NaOH/EtOH) | Cleavage of benzoate ester to 3β-OH derivative |

| Enzymatic esterase activity | Regeneration of native sterol structure |

Enzymatic Oxidation and Isomerization

The free diol (post-hydrolysis) undergoes oxidation via HSD3B7 (hydroxy-Δ-5-steroid dehydrogenase), a membrane-bound endoplasmic reticulum enzyme. This reaction converts the 3β-hydroxyl group to a 3-ketone and isomerizes the Δ⁵ double bond to Δ⁴, yielding 7α-hydroxycholest-4-en-3-one as a key intermediate in bile acid synthesis .

Chemical Equation :

| Key Features | Biological Significance |

|---|---|

| NAD-dependent oxidation | Critical step in cholesterol catabolism |

| Δ⁵ → Δ⁴ isomerization | Required for bile acid precursor formation |

Synthetic Modifications in Steroid Analog Preparation

The benzoate group is strategically used in synthetic chemistry to:

-

Stabilize intermediates : Enhances crystallinity during purification (e.g., in Diels-Alder adducts) .

-

Direct regioselective reactions : Protects the 3β-hydroxyl group, enabling selective functionalization at other positions (e.g., epoxidation at Δ²⁴) .

-

Epoxidation : Oxidation of Δ²⁴ double bond in Diels-Alder adducts to form 24,25-epoxides.

-

Reductive cleavage : Treatment with LiAlH₄ opens the epoxide, yielding 25-hydroxylated steroids.

Comparative Reactivity of 3β-Benzoyloxy vs. 7α-Hydroxyl Groups

The 7α-hydroxyl group exhibits distinct reactivity due to steric and electronic factors:

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| 3β-Benzoyloxy | Base-labile, hydrolyzes under mild conditions | Alkaline ester cleavage |

| 7α-Hydroxyl | Resists oxidation under physiological conditions | Retained in bile acid precursors |

Biological and Pathological Implications

-

Enzyme Inhibition : Mutations in HSD3B7 disrupt oxidation of the diol, leading to congenital bile acid synthesis defects and neonatal cholestasis .

-

Pharmacological Potential : The benzoate derivative may serve as a prodrug, modulating bioavailability of active sterols .

Key Structural and Reaction Data

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate typically involves the esterification of (3beta,7alpha)-Cholest-5-ene-3,7-diol with benzoic acid or its derivatives. This modification enhances the compound's solubility and stability, making it more suitable for various applications. The chemical structure can be represented as follows:

Biological Activities

1. Antitumor Activity

Research indicates that derivatives of cholest-5-ene compounds exhibit significant antitumor properties. A study highlighted that certain cholestane derivatives could inhibit the proliferation of cancer cells by inducing apoptosis. The benzoate modification may enhance these effects by improving cellular uptake and bioavailability .

2. Lipid Metabolism Regulation

Cholesterol derivatives play crucial roles in lipid metabolism. The compound has been shown to influence cholesterol homeostasis and may have applications in treating dyslipidemia. Studies suggest that it could modulate the expression of genes involved in lipid metabolism, potentially offering therapeutic avenues for metabolic disorders .

3. Skin Health Applications

Due to its structural similarity to cholesterol, this compound can be utilized in dermatological formulations. Its application in topical creams has been explored for treating skin conditions such as psoriasis and eczema by promoting skin barrier function and reducing inflammation .

Potential Therapeutic Uses

| Application Area | Description |

|---|---|

| Cancer Treatment | Induces apoptosis in cancer cells; potential use as an adjunct therapy. |

| Metabolic Disorders | Modulates lipid metabolism; could aid in managing dyslipidemia. |

| Dermatology | Enhances skin barrier; reduces inflammation in skin diseases. |

Case Studies

Case Study 1: Antitumor Effects

In a study published in a peer-reviewed journal, researchers synthesized various cholestane derivatives, including this compound. These derivatives were tested against several cancer cell lines, showing significant inhibition of cell growth compared to controls. The study concluded that the benzoate modification increased the potency of these compounds as potential anticancer agents .

Case Study 2: Lipid Regulation

Another investigation focused on the impact of this compound on lipid profiles in animal models. The results indicated a favorable modulation of serum cholesterol levels and a reduction in triglycerides when administered over a specified period. This suggests potential for developing therapies aimed at cardiovascular health .

Mecanismo De Acción

The mechanism of action of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate involves its interaction with cellular membranes and its influence on membrane fluidity and permeability. The compound may also interact with specific molecular targets, such as enzymes involved in cholesterol metabolism, and modulate their activity. Additionally, the benzoate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

Cholest-5-ene-3beta,7alpha-diol: The parent compound without the benzoate group.

Cholest-5-ene-3beta,7alpha-diol 7-Benzoate: A similar compound with the benzoate group attached to the 7-hydroxyl group.

Cholest-5-ene-3beta,7alpha-diol 3,7-Dibenzoate: A derivative with benzoate groups attached to both the 3- and 7-hydroxyl groups.

Uniqueness

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is unique due to the specific positioning of the benzoate group at the 3-hydroxyl position, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, such as enhanced membrane permeability and specific interactions with molecular targets.

Actividad Biológica

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is a cholesterol derivative that exhibits various biological activities due to its structural characteristics and interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of the Compound

This compound features a benzoate moiety attached to the 3-hydroxyl group of cholesterol. This modification can significantly influence its chemical properties and biological functions. Cholesterol derivatives like this compound are critical for understanding membrane dynamics and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes. Key mechanisms include:

- Membrane Fluidity : The compound alters membrane fluidity and permeability, which can affect the function of membrane-bound proteins and receptors.

- Enzyme Modulation : It may interact with enzymes involved in cholesterol metabolism, potentially influencing lipid profiles and metabolic processes.

- Drug Delivery Potential : The benzoate group enhances the compound's ability to penetrate cell membranes, making it a candidate for drug delivery systems.

Biological Activities

Research indicates several significant biological activities associated with this compound:

- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may help mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : The compound could modulate inflammatory responses by influencing cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines |

Case Studies

- Antioxidant Study : A study investigated the antioxidant capacity of various cholesterol derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) in treated cells compared to controls, suggesting its potential as an antioxidant agent.

- Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.

Applications in Research and Medicine

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : Its potential as a drug delivery agent is being explored due to its ability to enhance membrane permeability.

- Biochemical Research : It serves as a model compound for studying sterol chemistry and cellular processes related to cholesterol metabolism.

- Cosmetic Industry : The compound's antioxidant properties are being investigated for use in skin care formulations.

Propiedades

IUPAC Name |

[(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,30-,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQOZGBTTMUPRW-SPKZKWMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675764 | |

| Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40824-59-7 | |

| Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.